molecular formula C6H12O4 B193349 beta-D-erythro-Pentopyranoside, methyl 2-deoxy- CAS No. 17676-20-9

beta-D-erythro-Pentopyranoside, methyl 2-deoxy-

Cat. No.: B193349
CAS No.: 17676-20-9
M. Wt: 148.16 g/mol
InChI Key: CYLGOSOYSUHPCY-KVQBGUIXSA-N
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Description

Beta-D-erythro-Pentopyranoside, methyl 2-deoxy-: is a sugar derivative commonly used in various fields of research, including medical, environmental, and industrial studies. It is a white crystalline powder that is soluble in water and has a molecular weight of 194.19 g/mol.

Properties

CAS No.

17676-20-9

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

IUPAC Name

(3R,4S,6R)-6-methoxyoxane-3,4-diol

InChI

InChI=1S/C6H12O4/c1-9-6-2-4(7)5(8)3-10-6/h4-8H,2-3H2,1H3/t4-,5+,6+/m0/s1

InChI Key

CYLGOSOYSUHPCY-KVQBGUIXSA-N

SMILES

COC1CC(C(CO1)O)O

Isomeric SMILES

CO[C@H]1C[C@@H]([C@@H](CO1)O)O

Canonical SMILES

COC1CC(C(CO1)O)O

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

Methyl 2-deoxy-beta-D-Ribopyranoside

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-erythro-Pentopyranoside, methyl 2-deoxy- involves the reaction of appropriate sugar derivatives under specific conditions. One convenient method for its preparation involves the use of methylation reactions . The reaction conditions typically include the use of methanol as a solvent and a catalyst to facilitate the methylation process.

Industrial Production Methods: Industrial production of beta-D-erythro-Pentopyranoside, methyl 2-deoxy- often involves large-scale methylation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Beta-D-erythro-Pentopyranoside, methyl 2-deoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for specific applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under mild conditions.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Beta-D-erythro-Pentopyranoside, methyl 2-deoxy- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies related to carbohydrate metabolism and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: The compound is used in the production of various chemicals and as an intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of beta-D-erythro-Pentopyranoside, methyl 2-deoxy- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, influencing various biochemical pathways. Its effects are mediated through binding to active sites of enzymes, altering their activity and function .

Comparison with Similar Compounds

  • Methyl 2-deoxy-beta-D-ribopyranoside
  • Methyl 2-deoxy-alpha-D-glucopyranoside
  • Methyl 2-deoxy-beta-D-arabinopyranoside

Comparison: Beta-D-erythro-Pentopyranoside, methyl 2-deoxy- is unique due to its specific structural configuration, which influences its reactivity and interaction with enzymes. Compared to similar compounds, it may exhibit different biochemical properties and applications, making it valuable for specific research purposes .

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